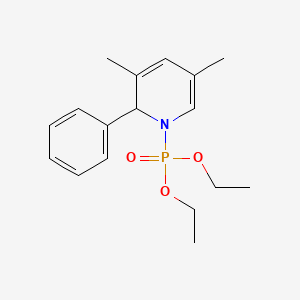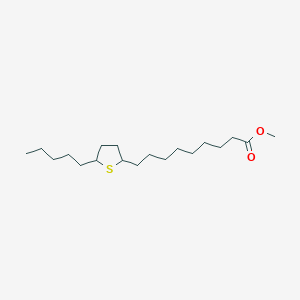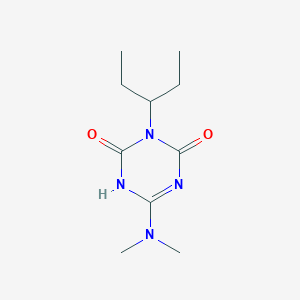
6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a dimethylamino group and a pentan-3-yl group attached to the triazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with dimethylamine and pentan-3-ylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can enhance the scalability of the process.
化学反応の分析
Types of Reactions
6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the dimethylamino or pentan-3-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
科学的研究の応用
6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A widely used triazine derivative in the synthesis of herbicides.
6-Chloro-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a chloro group instead of a dimethylamino group.
6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the pentan-3-yl group.
Uniqueness
6-(Dimethylamino)-3-(pentan-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the combination of the dimethylamino and pentan-3-yl groups, which may confer distinct chemical and biological properties compared to other triazine derivatives.
特性
CAS番号 |
51235-32-6 |
|---|---|
分子式 |
C10H18N4O2 |
分子量 |
226.28 g/mol |
IUPAC名 |
6-(dimethylamino)-3-pentan-3-yl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H18N4O2/c1-5-7(6-2)14-9(15)11-8(13(3)4)12-10(14)16/h7H,5-6H2,1-4H3,(H,11,12,15,16) |
InChIキー |
ZJIRTJDBJKNAQB-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)N1C(=O)NC(=NC1=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
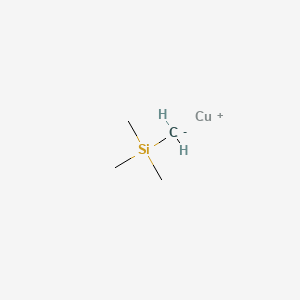
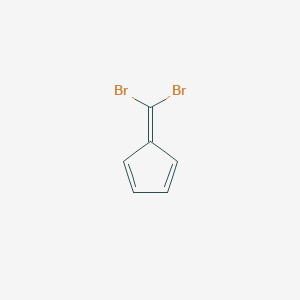
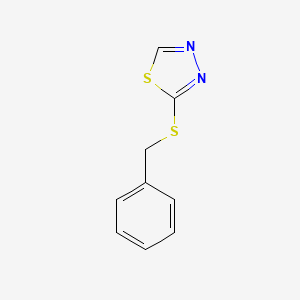
![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)
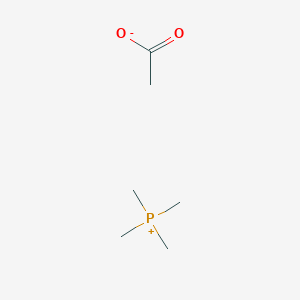
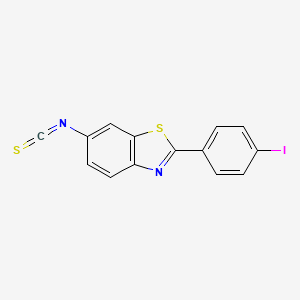

![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)

